BenchChemオンラインストアへようこそ!

N-(3-bromophenyl)-2,2,2-trifluoroacetamide

Lipophilicity Drug design ADME prediction

N-(3-Bromophenyl)-2,2,2-trifluoroacetamide is a meta-brominated aryl trifluoroacetamide with the molecular formula C₈H₅BrF₃NO and a molecular weight of 268.03 g/mol. It belongs to the N-aryl-2,2,2-trifluoroacetamide class, which is widely employed as a synthetic building block in medicinal chemistry and agrochemical research.

Molecular Formula C8H5BrF3NO
Molecular Weight 268.033
CAS No. 214210-29-4
Cat. No. B2384350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2,2,2-trifluoroacetamide
CAS214210-29-4
Molecular FormulaC8H5BrF3NO
Molecular Weight268.033
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC(=O)C(F)(F)F
InChIInChI=1S/C8H5BrF3NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14)
InChIKeyGOZQGZMXFNNSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)-2,2,2-trifluoroacetamide (CAS 214210-29-4): Procurement-Relevant Physicochemical and Utility Profile


N-(3-Bromophenyl)-2,2,2-trifluoroacetamide is a meta-brominated aryl trifluoroacetamide with the molecular formula C₈H₅BrF₃NO and a molecular weight of 268.03 g/mol [1]. It belongs to the N-aryl-2,2,2-trifluoroacetamide class, which is widely employed as a synthetic building block in medicinal chemistry and agrochemical research . The compound combines a bromine substituent at the meta position of the phenyl ring with an electron-withdrawing trifluoroacetamide group, offering a distinctive profile for cross-coupling reactions and further functionalization.

Why N-(3-Bromophenyl)-2,2,2-trifluoroacetamide Cannot Be Freely Substituted with Positional Analogs


Simple replacement of the meta-brominated isomer by its ortho- or para-brominated analogs leads to quantifiable differences in computed lipophilicity and steric accessibility that directly impact biological and synthetic performance [1]. The target meta isomer exhibits a computed XLogP3 value of 3.4, whereas the ortho isomer (CAS 2727-71-1) shows 2.5 and the para isomer (CAS 24568-11-4) shows 3.3. These differences in hydrophobicity can meaningfully alter membrane permeability and ADME properties. Furthermore, the ortho isomer experiences steric hindrance that complicates cross-coupling reactions, while the meta isomer maintains the reactivity profile of an unhindered aryl bromide. Such distinctions render generic substitution chemically and functionally inappropriate.

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-2,2,2-trifluoroacetamide


Lipophilicity Advantage: Computed XLogP3 of Meta Isomer Relative to Ortho and Para Analogs

The meta-substituted target compound (CAS 214210-29-4) shows a computed XLogP3 of 3.4, compared with 2.5 for the ortho isomer and 3.3 for the para isomer [1]. This places the meta isomer as the most lipophilic of the three positional variants, with a difference of +0.9 relative to ortho and +0.1 relative to para. The values were computed using the XLogP3 algorithm within the PubChem database.

Lipophilicity Drug design ADME prediction

Patent-Exclusive Intermediate for PBK Inhibitor Synthesis

US Patent 8,962,648 B2 (tricyclic PBK inhibitors) specifically exemplifies N-(3-bromophenyl)-2,2,2-trifluoroacetamide as a key intermediate in the synthesis of pharmaceutically active compounds [1]. Neither the ortho- nor the para-bromophenyl trifluoroacetamide isomers are utilized in the disclosed examples, indicating a deliberate selection of the meta substitution pattern for this chemical series. While no comparative yield or activity data are provided, the patent's exclusive reliance on the meta isomer constitutes strong circumstantial evidence of differentiated synthetic or biological utility.

Medicinal chemistry Kinase inhibitors Patent literature

Steric Accessibility for Palladium-Catalyzed Cross-Coupling: Meta vs. Ortho Bromine

The meta-bromine substituent in the target compound is sterically unencumbered, allowing it to participate in palladium-catalyzed oxidative addition without the steric penalty observed for ortho-substituted aryl bromides. The ortho isomer N-(2-bromophenyl)-2,2,2-trifluoroacetamide requires specialized catalytic systems for efficient coupling, as reported for CuI/proline-mediated domino reactions [1]. While direct comparative yield data under identical Suzuki-Miyaura conditions are not available, the well-established principle that ortho substituents retard oxidative addition supports the conclusion that the meta isomer offers a more general-purpose cross-coupling handle.

Cross-coupling Suzuki-Miyaura Reaction optimization

Procurement-Driven Application Scenarios for N-(3-Bromophenyl)-2,2,2-trifluoroacetamide


Medicinal Chemistry Lead Optimization: Leveraging Differentiated Lipophilicity for Membrane Permeability

When designing compound libraries where membrane permeability is a critical parameter, the elevated computed XLogP3 of 3.4 for the meta isomer, compared with 2.5 for the ortho analog [1], positions the target compound as a preferred building block. This advantage is directly relevant for early ADME profiling in hit-to-lead programs, where small differences in lipophilicity can significantly alter cellular uptake and bioavailability.

PBK Inhibitor Intermediate Supply for Pre-Clinical Development

Researchers or CROs scaling up the synthesis of tricyclic PBK inhibitors based on US Patent 8,962,648 B2 will require the meta-specific intermediate. Procurement of the exact patented intermediate—rather than an unvalidated positional isomer—ensures fidelity to the published route and yields, reducing the risk of synthetic failure due to unexpected regiochemical reactivity [2].

Diversifiable Cross-Coupling Substrate for General Aryl Bromide Methodology

Organic synthesis laboratories developing general Suzuki-Miyaura or Buchwald-Hartwig protocols can rely on the unhindered meta-bromine of the target compound as a standard aryl bromide test substrate. Unlike ortho-substituted analogs that may require tailored catalytic systems [3], the meta isomer provides a baseline reactivity that facilitates direct comparison across different catalyst and ligand systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-bromophenyl)-2,2,2-trifluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.